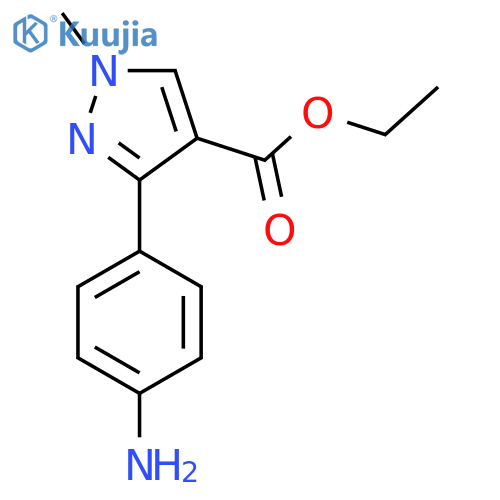

Cas no 2248374-89-0 (Ethyl 3-(4-aminophenyl)-1-methylpyrazole-4-carboxylate)

Ethyl 3-(4-aminophenyl)-1-methylpyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylate

- EN300-6510898

- 2248374-89-0

- Ethyl 3-(4-aminophenyl)-1-methylpyrazole-4-carboxylate

-

- インチ: 1S/C13H15N3O2/c1-3-18-13(17)11-8-16(2)15-12(11)9-4-6-10(14)7-5-9/h4-8H,3,14H2,1-2H3

- InChIKey: WQPLGYLGTZQBQY-UHFFFAOYSA-N

- SMILES: O(CC)C(C1=CN(C)N=C1C1C=CC(=CC=1)N)=O

計算された属性

- 精确分子量: 245.116426730g/mol

- 同位素质量: 245.116426730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 18

- 回転可能化学結合数: 4

- 複雑さ: 290

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.4

- トポロジー分子極性表面積: 70.1Ų

Ethyl 3-(4-aminophenyl)-1-methylpyrazole-4-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6510898-1.0g |

ethyl 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylate |

2248374-89-0 | 95.0% | 1.0g |

$600.0 | 2025-03-14 | |

| Enamine | EN300-6510898-0.1g |

ethyl 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylate |

2248374-89-0 | 95.0% | 0.1g |

$528.0 | 2025-03-14 | |

| Enamine | EN300-6510898-0.05g |

ethyl 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylate |

2248374-89-0 | 95.0% | 0.05g |

$504.0 | 2025-03-14 | |

| Enamine | EN300-6510898-2.5g |

ethyl 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylate |

2248374-89-0 | 95.0% | 2.5g |

$1174.0 | 2025-03-14 | |

| Enamine | EN300-6510898-10.0g |

ethyl 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylate |

2248374-89-0 | 95.0% | 10.0g |

$2577.0 | 2025-03-14 | |

| Enamine | EN300-6510898-0.5g |

ethyl 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylate |

2248374-89-0 | 95.0% | 0.5g |

$575.0 | 2025-03-14 | |

| Enamine | EN300-6510898-0.25g |

ethyl 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylate |

2248374-89-0 | 95.0% | 0.25g |

$551.0 | 2025-03-14 | |

| Enamine | EN300-6510898-5.0g |

ethyl 3-(4-aminophenyl)-1-methyl-1H-pyrazole-4-carboxylate |

2248374-89-0 | 95.0% | 5.0g |

$1737.0 | 2025-03-14 |

Ethyl 3-(4-aminophenyl)-1-methylpyrazole-4-carboxylate 関連文献

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

Ethyl 3-(4-aminophenyl)-1-methylpyrazole-4-carboxylateに関する追加情報

Comprehensive Overview of Ethyl 3-(4-aminophenyl)-1-methylpyrazole-4-carboxylate (CAS No. 2248374-89-0)

Ethyl 3-(4-aminophenyl)-1-methylpyrazole-4-carboxylate (CAS No. 2248374-89-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative is characterized by its unique molecular structure, which combines an ethyl carboxylate group with an aminophenyl moiety. Such structural features make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel drug candidates and crop protection agents.

The compound’s CAS number 2248374-89-0 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Researchers often explore its potential as a scaffold for kinase inhibitors, given the pyrazole core’s affinity for modulating enzymatic activity. Recent studies highlight its relevance in cancer therapy and inflammatory disease research, aligning with growing public interest in targeted therapies and precision medicine.

From a synthetic chemistry perspective, Ethyl 3-(4-aminophenyl)-1-methylpyrazole-4-carboxylate is synthesized via multi-step reactions involving condensation and functional group transformations. Its carboxylate ester group offers versatility for further derivatization, a feature frequently leveraged in medicinal chemistry optimization. The compound’s solubility and stability under physiological conditions are also key considerations for its applicability in drug formulation.

In agrochemical applications, this pyrazole-based compound is investigated for its potential as a pesticide intermediate, reflecting the industry’s demand for eco-friendly alternatives to traditional chemicals. With increasing global focus on sustainable agriculture, derivatives of CAS 2248374-89-0 are being evaluated for their biodegradability and low toxicity profiles.

The rise of AI-driven drug discovery has further amplified interest in compounds like Ethyl 3-(4-aminophenyl)-1-methylpyrazole-4-carboxylate. Computational models often prioritize such scaffolds for virtual screening, given their balanced lipophilicity and hydrogen-bonding capacity. This aligns with frequent search queries like "pyrazole derivatives in drug design" or "CAS 2248374-89-0 applications", underscoring its relevance in modern research.

Quality control of CAS No. 2248374-89-0 involves advanced analytical techniques such as HPLC and NMR spectroscopy, ensuring compliance with pharmaceutical-grade standards. Suppliers and manufacturers emphasize batch-to-batch consistency, a critical factor for researchers requiring reproducible results in high-throughput screening.

Environmental and regulatory aspects of Ethyl 3-(4-aminophenyl)-1-methylpyrazole-4-carboxylate are also under scrutiny. Its ecological impact assessment is part of broader discussions on green chemistry principles, resonating with trends like "sustainable synthetic routes" in peer-reviewed literature.

In summary, CAS 2248374-89-0 represents a multifaceted compound bridging pharmaceutical innovation and agrochemical advancement. Its structural adaptability and bioactivity potential position it as a cornerstone in contemporary molecular design, addressing both scientific challenges and societal demands for healthier and greener solutions.

2248374-89-0 (Ethyl 3-(4-aminophenyl)-1-methylpyrazole-4-carboxylate) Related Products

- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)

- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)

- 1171206-49-7(N-phenyl-1,4-diazepane-1-carboxamide hydrochloride)

- 2229596-81-8(2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid)

- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)

- 1804462-20-1(Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate)

- 54646-75-2(1-Bromo-8-phenyloctane)

- 2336808-88-7(tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate)

- 1403566-60-8(5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid)

- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)